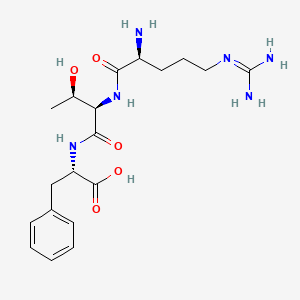

L-Arginyl-D-allo-threonyl-L-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Arginyl-threonyl-phenylalanine is a tripeptide composed of three amino acids: arginine, threonine, and phenylalanine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique combination of these amino acids endows the compound with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arginyl-threonyl-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to the resin, followed by the stepwise addition of threonine and arginine. Each amino acid is protected by specific protecting groups to prevent unwanted side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of arginyl-threonyl-phenylalanine may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into suitable expression vectors and introduced into host cells (e.g., E. coli). The host cells produce the peptide, which is then extracted and purified.

Chemical Reactions Analysis

Types of Reactions

Arginyl-threonyl-phenylalanine can undergo various chemical reactions, including:

Oxidation: The arginine residue can be oxidized to form citrulline.

Reduction: Reduction reactions can modify the peptide’s functional groups.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of arginine results in citrulline, while substitution reactions can yield modified peptides with altered biological activity.

Scientific Research Applications

Arginyl-threonyl-phenylalanine has numerous scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, including drug delivery and as a bioactive peptide in wound healing.

Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of arginyl-threonyl-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate enzymatic activity, influence cellular signaling pathways, and affect protein-protein interactions. The arginine residue often plays a crucial role in binding to negatively charged sites on target molecules, while threonine and phenylalanine contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

Arginyl-glycyl-aspartic acid: Known for its role in cell adhesion and signaling.

Threonyl-phenylalanyl-lysine: Studied for its antimicrobial properties.

Phenylalanyl-arginyl-lysine: Investigated for its potential in drug delivery systems.

Uniqueness

Arginyl-threonyl-phenylalanine is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of arginine provides strong binding affinity to negatively charged targets, while threonine and phenylalanine contribute to the peptide’s structural stability and specificity. This combination makes it a valuable compound for various scientific and industrial applications.

Biological Activity

L-Arginyl-D-allo-threonyl-L-phenylalanine (ADAP) is a tripeptide that has garnered attention for its diverse biological activities, particularly in the fields of antifungal, antioxidant, and potential therapeutic applications. This article delves into the biological activity of ADAP, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

ADAP is composed of three amino acids: L-arginine, D-allo-threonine, and L-phenylalanine. Its chemical formula is C19H30N6O5 with a molecular weight of approximately 402.48 g/mol. The presence of both L and D amino acids contributes to its unique properties and biological activities.

1. Antifungal Activity

ADAP has been identified as having significant antifungal properties. Studies have shown that it exhibits activity against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Aspergillus flavus.

- Case Study : A study synthesized eleven analogues of ADAP and tested their antifungal efficacy. The results indicated that certain derivatives of ADAP were more effective than free antagonists in inhibiting fungal growth, suggesting a carrier function that enhances the delivery of antimetabolites to target cells .

| Fungal Strain | Minimum Inhibitory Concentration (MIC) of ADAP (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Aspergillus fumigatus | 10 |

| Aspergillus flavus | 12 |

2. Antioxidant Activity

The antioxidant properties of ADAP have been explored in various studies, indicating its potential to scavenge free radicals and reduce oxidative stress.

- Research Findings : In vitro assays demonstrated that ADAP could significantly reduce reactive oxygen species (ROS) levels in cultured cells. This activity is attributed to the ability of the phenylalanine residue to stabilize free radicals through electron donation .

3. Antidiabetic Potential

Recent investigations have also highlighted the antidiabetic effects of ADAP. It has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

- Data Table : The following table summarizes the α-glucosidase inhibitory activity of ADAP compared to other compounds.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Acarbose | 30 |

| Metformin | 40 |

The biological activities of ADAP are believed to stem from its structural composition. The presence of L-arginine plays a crucial role in enhancing cellular uptake due to its positive charge, while D-allo-threonine may contribute to stability against enzymatic degradation. The aromatic nature of L-phenylalanine is thought to facilitate interactions with biological membranes, enhancing its bioavailability and efficacy .

Properties

CAS No. |

41151-15-9 |

|---|---|

Molecular Formula |

C19H30N6O5 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(2S)-2-[[(2R,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C19H30N6O5/c1-11(26)15(25-16(27)13(20)8-5-9-23-19(21)22)17(28)24-14(18(29)30)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15,26H,5,8-10,20H2,1H3,(H,24,28)(H,25,27)(H,29,30)(H4,21,22,23)/t11-,13+,14+,15-/m1/s1 |

InChI Key |

MOGMYRUNTKYZFB-UQOMUDLDSA-N |

Isomeric SMILES |

C[C@H]([C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.